4,4-Dimethyl-1-(methylamino)pentan-3-ol
Description
Significance and Role of Amino Alcohol Scaffolds in Modern Organic Chemistry
Amino alcohols are a pivotal class of organic compounds characterized by the presence of both an amine and an alcohol functional group. This bifunctionality makes them exceptionally versatile building blocks in modern organic chemistry. They are integral to the synthesis of a vast array of more complex molecules, including pharmaceuticals, natural products, and agrochemicals.
One of the most prominent roles of amino alcohols is as chiral auxiliaries and ligands in asymmetric synthesis. wikipedia.orgtcichemicals.com A chiral auxiliary is a molecule that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over another. After the desired stereochemistry is achieved, the auxiliary can be removed and often recycled. Furthermore, amino alcohols are crucial precursors for the synthesis of chiral catalysts and ligands that are employed in a variety of stereoselective transformations.
The dual functionality of amino alcohols also allows them to act as key intermediates, or synthons, in the construction of complex molecular architectures. Their ability to form both hydrogen bonds and coordinate to metal centers is a key feature of their utility.
Structural Distinctiveness and Synthetic Potential of the 4,4-Dimethyl-1-(methylamino)pentan-3-ol Moiety
The steric bulk of the 4,4-dimethylpentyl group could be a significant feature. In the context of asymmetric synthesis, bulky substituents are often used to direct the approach of reagents to a specific face of a molecule, thereby enhancing stereoselectivity. If this compound were to be used as a chiral ligand or auxiliary, the t-butyl group would likely play a crucial role in creating a well-defined and sterically hindered chiral environment.
The relative positions of the amino and hydroxyl groups (a 1,3-amino alcohol) are also important. This arrangement is a common motif in many biologically active molecules and provides a scaffold for the synthesis of various heterocyclic compounds.
Overview of Research Directions for Advanced Amino Alcohol Architectures
Current research in the field of amino alcohols is focused on several key areas:
Development of Novel Catalytic Systems: There is a continuous effort to design and synthesize new chiral amino alcohol-based ligands for a wide range of metal-catalyzed asymmetric reactions. These reactions include hydrogenations, C-C bond formations, and oxidations.
Applications in Medicinal Chemistry: Amino alcohol scaffolds are frequently found in drug molecules. Research is ongoing to synthesize novel amino alcohol derivatives and evaluate their biological activity against various diseases.
Green and Sustainable Synthesis: The development of more environmentally friendly and atom-economical methods for the synthesis of amino alcohols is a major research focus. This includes the use of catalytic methods that avoid the use of stoichiometric reagents and the development of processes that minimize waste.
Although no specific research has been identified for this compound, its structure suggests that it could potentially find applications in these and other areas of organic synthesis, should it become a focus of future research.
Structure
3D Structure
Properties
IUPAC Name |
4,4-dimethyl-1-(methylamino)pentan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-8(2,3)7(10)5-6-9-4/h7,9-10H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPILLGPESXNRKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4,4 Dimethyl 1 Methylamino Pentan 3 Ol
Retrosynthetic Analysis of the 4,4-Dimethyl-1-(methylamino)pentan-3-ol Core Structure
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a viable synthetic route. researchgate.netyoutube.com For this compound, the primary disconnections can be made at the C-N bond of the amino group and the C-C bond adjacent to the hydroxyl group.
A C-N bond disconnection points towards two main strategies for introducing the methylamino group: reductive amination and nucleophilic substitution. mdpi.comwikipedia.org Reductive amination would involve a precursor aldehyde, 4,4-dimethyl-3-hydroxypentanal, and methylamine. wikipedia.orgmasterorganicchemistry.com Nucleophilic substitution would require a precursor with a leaving group at the C1 position, such as 1-halo-4,4-dimethylpentan-3-ol, which would be displaced by methylamine. rsc.orgresearchgate.net
A C-C bond disconnection, specifically at the bond between the carbon bearing the hydroxyl group (C3) and the adjacent carbon (C2), suggests a Grignard-type reaction. libretexts.org This would involve the addition of an ethyl nucleophile (from a Grignard reagent like ethylmagnesium bromide) to a ketone, pinacolone (B1678379) (3,3-dimethyl-2-butanone). libretexts.org This approach is effective for constructing the carbon backbone with the hydroxyl group in the correct position.
Established Synthetic Routes to the 4,4-Dimethylpentan-3-ol Backbone
The formation of the 4,4-dimethylpentan-3-ol skeleton is a crucial step. This can be achieved through several reliable methods in organic synthesis.
Alkylation and Grignard Reactions in Pentanol Synthesis
Grignard reactions are a fundamental tool for C-C bond formation. libretexts.org The synthesis of the 4,4-dimethylpentan-3-ol backbone can be effectively achieved by the reaction of a Grignard reagent with a suitable ketone. libretexts.org Specifically, the addition of ethylmagnesium bromide to pinacolone results in the formation of the desired tertiary alcohol after an acidic workup.
| Reactant 1 | Reactant 2 | Product |
| Pinacolone | Ethylmagnesium Bromide | 4,4-Dimethylpentan-3-ol |
Reductions of Carbonyl Precursors to the Alcohol Functionality
An alternative route to the alcohol involves the reduction of a carbonyl precursor, 4,4-dimethylpentan-3-one. This ketone can be synthesized via various methods, including the Friedel-Crafts acylation of a suitable aromatic compound followed by cleavage, or by the oxidation of the corresponding secondary alcohol. Once the ketone is obtained, it can be reduced to 4,4-dimethylpentan-3-ol.
Common and effective reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent and is often preferred for its selectivity and safer handling. Catalytic hydrogenation, using hydrogen gas with a metal catalyst such as palladium, platinum, or nickel, is another efficient method for this reduction. chemicalbook.com
| Carbonyl Precursor | Reducing Agent | Product |
| 4,4-Dimethylpentan-3-one | Sodium Borohydride | 4,4-Dimethylpentan-3-ol |
| 4,4-Dimethylpentan-3-one | Lithium Aluminum Hydride | 4,4-Dimethylpentan-3-ol |
| 4,4-Dimethylpentan-3-one | H₂/Catalyst (Pd, Pt, or Ni) | 4,4-Dimethylpentan-3-ol |
Introduction and Functionalization of the Methylamino Group in this compound
The final and critical step in the synthesis is the introduction of the methylamino group onto the C1 position of the 4,4-dimethylpentan-3-ol backbone.
Reductive Amination Strategies
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.orgyoutube.com This one-pot reaction involves the formation of an intermediate imine from the reaction of an aldehyde or ketone with an amine, followed by its reduction to the corresponding amine. wikipedia.orgmasterorganicchemistry.com
To synthesize this compound using this method, a precursor such as 4,4-dimethyl-3-hydroxypentanal would be reacted with methylamine. The resulting imine is then reduced in situ. youtube.com Common reducing agents for this step include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) [Na(OAc)₃BH], which are selective for the imine over the carbonyl group. masterorganicchemistry.comharvard.edu
| Carbonyl Precursor | Amine | Reducing Agent | Product |
| 4,4-Dimethyl-3-hydroxypentanal | Methylamine | Sodium Cyanoborohydride | This compound |
| 4,4-Dimethyl-3-hydroxypentanal | Methylamine | Sodium Triacetoxyborohydride | This compound |
Amination via Nucleophilic Substitution
Another effective method for introducing the amino group is through a nucleophilic substitution reaction. researchgate.netthieme-connect.com This approach requires a precursor molecule where the hydroxyl group at the C1 position has been converted into a good leaving group, such as a halide (e.g., bromide or iodide) or a sulfonate ester (e.g., tosylate or mesylate).
This functionalized precursor can then be reacted with methylamine, which acts as the nucleophile, to displace the leaving group and form the desired C-N bond. chemrxiv.org The reaction is typically carried out in a suitable solvent, and an excess of the amine may be used to drive the reaction to completion and minimize side reactions.
| Substrate | Nucleophile | Product |
| 1-Bromo-4,4-dimethylpentan-3-ol | Methylamine | This compound |
| 1-Iodo-4,4-dimethylpentan-3-ol | Methylamine | This compound |
| 4,4-Dimethyl-1-(tosyloxy)pentan-3-ol | Methylamine | This compound |
Stereoselective Synthesis of this compound and its Stereoisomers
The controlled synthesis of chiral β-amino alcohols like this compound is of significant interest due to this structural motif's prevalence in pharmaceuticals and as ligands in asymmetric catalysis. westlake.edu.cn Achieving high stereoselectivity involves various strategies that can precisely construct the required chiral centers. These methods aim to overcome the challenge of producing a single enantiomer or diastereomer from a racemic or prochiral starting material.
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. wikipedia.org This strategy involves attaching a chiral auxiliary to a non-chiral substrate, performing a diastereoselective reaction to create a new stereocenter, and then removing the auxiliary to yield the enantiomerically enriched product. wikipedia.org
One common class of chiral auxiliaries used in asymmetric synthesis are oxazolidinones, which can be prepared from readily available amino alcohols. wikipedia.org The general process involves:
Acylation: The chiral auxiliary is acylated with a suitable prochiral substrate. wikipedia.org
Diastereoselective Reaction: The resulting adduct undergoes a reaction, such as an alkylation or an aldol (B89426) addition, where the steric bulk of the auxiliary directs the incoming group to a specific face of the molecule, thereby creating a new stereocenter with high diastereoselectivity.
Cleavage: The auxiliary is cleaved from the product and can often be recovered for reuse. wikipedia.org
In the context of synthesizing amino alcohols, chiral hydrazones have been used as effective auxiliaries. These compounds can react with organolithium reagents with extremely high diastereoselectivity (up to >99% de) to form chiral hydrazines, which are then readily converted into the final chiral amino alcohols. nih.gov
Table 1: Overview of Chiral Auxiliary Strategy
| Step | Description | Key Feature |
| Attachment | A recoverable chiral molecule is attached to the substrate. | Forms a diastereomeric intermediate. |
| Stereoinduction | The auxiliary sterically directs a subsequent reaction. | High control over the formation of a new chiral center. |
| Cleavage | The auxiliary is removed from the desired product. | The product is enantiomerically pure, and the auxiliary can be recycled. |
Enantioselective catalysis is a powerful alternative to using stoichiometric chiral auxiliaries. In this approach, a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically pure product. Catalytic methods are often more efficient and generate less waste. nih.gov
Recent advancements have led to novel catalytic strategies for producing chiral β-amino alcohols. One such method is a chromium-catalyzed asymmetric cross-coupling reaction between aldehydes and imines. westlake.edu.cn This process utilizes a radical polar crossover strategy to enable the modular synthesis of these valuable compounds. westlake.edu.cn Key features of this catalytic system include:
Substrate Activation: Strongly electron-withdrawing protecting groups are used to modulate the reduction potential of the imines, allowing them to be preferentially reduced over aldehydes. westlake.edu.cn
Intermediate Formation: The reduction generates an α-amino radical, which is then trapped by chromium(II) to form an alkyl chromium intermediate. westlake.edu.cn
Selective Addition: The oxygen-loving nature of the chromium ion directs the alkyl chromium intermediate to selectively perform a nucleophilic addition to the aldehyde rather than the imine, leading to the desired β-amino alcohol framework. westlake.edu.cn
This catalytic approach has proven effective in producing β-amino alcohols with adjacent chiral centers and has been successfully scaled up, achieving an impressive 99% enantiomeric excess (ee) after purification. westlake.edu.cn
Dynamic kinetic resolution (DKR) is a highly efficient technique for converting a racemic mixture entirely into a single, enantiomerically pure product, thus achieving a theoretical yield of 100%. wikipedia.org This process couples a rapid and reversible racemization of the starting material with a highly selective, irreversible kinetic resolution.
The process is particularly well-suited for the synthesis of chiral secondary alcohols, a key structural feature in this compound. A typical DKR setup involves two complementary catalysts:
A Racemization Catalyst: Often a transition metal complex (e.g., based on Ruthenium or Iron) that continuously interconverts the (R)- and (S)-enantiomers of the starting alcohol. mdpi.com
A Resolution Catalyst: Typically an enzyme (a biocatalyst), such as a lipase (B570770), that selectively acylates one of the enantiomers much faster than the other. mdpi.com
As the faster-reacting enantiomer is consumed by the enzyme, the racemization catalyst converts the slower-reacting enantiomer into the faster-reacting one, ensuring that the entire racemic mixture is eventually converted to the single desired acylated product. wikipedia.org This combination of a metal catalyst and a lipase has been shown to be highly compatible and effective for a wide range of secondary alcohols, yielding products with excellent enantiomeric excess (>99% ee). abo.fi
Table 2: Comparison of Resolution Techniques
| Technique | Maximum Theoretical Yield | Key Principle |
| Classic Kinetic Resolution | 50% | One enantiomer reacts faster, leaving the other behind. |
| Dynamic Kinetic Resolution (DKR) | 100% | Combines kinetic resolution with in-situ racemization of the slow-reacting enantiomer. wikipedia.org |
Considerations for Scalable and Sustainable Synthesis of this compound
Moving a synthetic process from a laboratory setting to industrial-scale production requires careful consideration of its scalability, efficiency, cost-effectiveness, and environmental impact. For this compound, this involves optimizing reaction conditions and adhering to the principles of green chemistry.
Process optimization aims to maximize the output of the desired product while minimizing costs and operational complexity. A key challenge in stereoselective synthesis on a large scale is the purification of the final product. Methods like chiral High-Performance Liquid Chromatography (HPLC), while effective in the lab, are often considered tedious, require large volumes of solvents, and result in low yields, making them unsuitable for commercial production. google.comgoogle.com
A more scalable approach focuses on developing stereospecific reactions that generate the desired isomer with high purity, minimizing the need for complex purification. google.com Key optimization strategies include:
Avoiding Chiral Separations: Designing syntheses where the desired stereoisomer is the major product, eliminating the need for chiral HPLC. google.com
One-Pot Procedures: Combining multiple reaction steps, such as a Grignard reaction followed by a condensation, into a single "one-pot" process. This reduces the number of workup and purification steps, saving time, solvents, and energy. google.com
Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Applying these principles to the synthesis of this compound ensures that the process is not only efficient but also environmentally responsible.
The 12 Principles of Green Chemistry provide a framework for achieving sustainability in chemical manufacturing. researchgate.net Key principles relevant to this synthesis include:
Catalysis: Using catalytic reagents is superior to stoichiometric ones. The enantioselective catalysis and DKR methods discussed previously are prime examples, as they use small amounts of catalysts to generate large amounts of product, reducing waste. nih.gov
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov This involves choosing reactions that minimize the formation of byproducts.
Safer Solvents and Auxiliaries: The use of hazardous substances like toxic solvents should be minimized or avoided. nih.gov This encourages the use of greener alternatives such as water or ethanol, or designing solvent-free reactions. nih.govresearchgate.net
Design for Energy Efficiency: Energy requirements should be minimized by conducting reactions at ambient temperature and pressure whenever possible. nih.gov
Waste Prevention: It is better to prevent waste than to treat it after it has been created. nih.gov This principle is supported by using high-yield, selective reactions and recycling unwanted isomers.
Table 3: Green Chemistry Principles in Amino Alcohol Synthesis
| Green Chemistry Principle | Application in Synthesis |
| Catalysis | Employing enantioselective catalysts or DKR to reduce the need for stoichiometric reagents. nih.gov |
| Atom Economy | Designing addition reactions (e.g., Grignard, aldol) that incorporate most reactant atoms into the product. nih.gov |
| Safer Solvents | Replacing hazardous solvents like chlorinated hydrocarbons with water, ethanol, or performing reactions neat (solvent-free). nih.govresearchgate.net |
| Waste Prevention | Optimizing reactions for high selectivity and recycling byproducts or unused stereoisomers. nih.gov |
| Reduce Derivatives | Avoiding the use of temporary protecting groups where possible to reduce the number of synthetic steps and reagents. nih.gov |
Advanced Spectroscopic and Analytical Characterization of 4,4 Dimethyl 1 Methylamino Pentan 3 Ol
Comprehensive Structural Elucidation using Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, along with multi-dimensional techniques, a complete picture of atomic connectivity and spatial relationships can be constructed for 4,4-Dimethyl-1-(methylamino)pentan-3-ol.
Based on the compound's structure, predicted chemical shifts for its proton and carbon atoms can be tabulated. These predictions are founded on the principles of chemical environment, electronegativity, and magnetic anisotropy affecting each nucleus.
Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| C1-H₂ | ~2.7 | Triplet (t) | ~51 |
| C2-H₂ | ~1.6 | Multiplet (m) | ~31 |
| C3-H | ~3.7 | Multiplet (m) | ~76 |
| C4 | - | - | ~34 |
| C5-H₃ (tert-butyl) | ~0.9 | Singlet (s) | ~26 |
| N-CH₃ | ~2.4 | Singlet (s) | ~37 |
Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Proton and Carbon Connectivity
To confirm the atomic framework, two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between nuclei, providing definitive evidence of the bonding structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show a crucial correlation pathway between the protons on C1, C2, and C3, confirming the -CH₂-CH₂-CH(OH)- backbone of the molecule.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbon atoms they are attached to. It allows for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum by correlating it to its known proton signal.
Predicted 2D NMR Correlations
| Proton Signal | COSY Correlations (H-H) | HMBC Correlations (H to C) |
|---|---|---|
| C1-H₂ | C2-H₂ | C2, N-CH₃ |
| C2-H₂ | C1-H₂, C3-H | C1, C3, C4 |
| C3-H | C2-H₂ | C2, C4, C5 |
| C5-H₃ (tert-butyl) | None | C3, C4 |
| N-CH₃ | None | C1 |
Chiral Shift Reagent Application for Enantiomeric Excess Determination
To analyze the enantiomeric composition of a sample, chiral shift reagents (CSRs) are utilized in NMR spectroscopy. researchgate.net These reagents are typically lanthanide-based complexes that are themselves chiral. harvard.edu When a CSR is added to a solution of a chiral compound like this compound, it forms temporary diastereomeric complexes with each enantiomer. researchgate.net
These newly formed complexes have slightly different magnetic properties, causing the previously overlapping signals of the two enantiomers in the NMR spectrum to separate into distinct peaks. The protons closest to the chiral center (C3) and the coordinating functional groups (the hydroxyl and amino groups) will exhibit the most pronounced separation. By integrating the areas of these separated peaks, the ratio of the enantiomers can be accurately calculated, thus determining the enantiomeric excess (e.e.) of the mixture. researchgate.netharvard.edu
Precise Molecular Mass and Fragmentation Analysis via Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the exact elemental composition of the molecule. For this compound (molecular formula C₈H₁₉NO), the protonated molecule [M+H]⁺ would be analyzed. The precise mass measurement from HRMS can confirm this specific formula, distinguishing it from any other compounds that might have the same nominal mass. researchgate.net
Predicted HRMS Data
| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₈H₂₀NO⁺ | 146.1545 |
Tandem Mass Spectrometry (MS/MS) for Fragment Ion Pathways
Tandem mass spectrometry (MS/MS) is used to probe the structure of a molecule by analyzing its fragmentation products. In an MS/MS experiment, the parent ion (e.g., the [M+H]⁺ ion at m/z 146.15) is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, stable fragment ions. The fragmentation pathways are governed by the underlying chemical structure, with cleavage often occurring at the weakest bonds or leading to the formation of particularly stable ions or neutral losses. nih.govnih.gov The resulting pattern of fragment ions serves as a structural fingerprint.
For this compound, characteristic fragmentation would include:
Loss of water (H₂O): A common fragmentation for alcohols, resulting in an ion at m/z 128.14.
Alpha-cleavage: Cleavage of bonds adjacent to the nitrogen and oxygen atoms is highly probable. The loss of the tert-butyl group (•C(CH₃)₃) is a major expected pathway due to the formation of a stable tertiary radical.
Amine fragmentation: Cleavage adjacent to the nitrogen can produce characteristic iminium ions, such as the fragment at m/z 44.05 ([CH₂=NHCH₃]⁺).
Predicted MS/MS Fragmentation Data for [M+H]⁺ (m/z 146.15)
| Predicted Fragment (m/z) | Proposed Neutral Loss or Fragment Structure |
|---|---|
| 128.14 | [M+H - H₂O]⁺ |
| 89.08 | [M+H - C₄H₉]⁺ (Loss of tert-butyl radical) |
| 72.08 | [CH(OH)C(CH₃)₃]⁺ |
| 44.05 | [CH₂=NHCH₃]⁺ |
Ionization Techniques for Structural Confirmation (e.g., Electron Ionization (EI), Electrospray Ionization (ESI))
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and confirmation of this compound. The choice of ionization technique is critical, with Electron Ionization (EI) and Electrospray Ionization (ESI) providing complementary information.
Electron Ionization (EI): In EI-MS, the analyte is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent extensive fragmentation. This fragmentation is highly reproducible and provides a characteristic "fingerprint" for the molecule, which is invaluable for structural confirmation, often by comparison to spectral libraries. nih.gov For this compound, the fragmentation is dictated by the positions of the hydroxyl and secondary amine functional groups, which direct cleavage pathways.
Key fragmentation pathways expected in the EI spectrum include:
Alpha-cleavage: The bonds adjacent to the heteroatoms (oxygen and nitrogen) are prone to breaking. Cleavage adjacent to the nitrogen atom is particularly favorable, leading to the formation of a stable iminium ion. The most prominent fragment ion in the spectra of similar methylamino compounds is often the iminium cation [CH₂=N⁺H(CH₃)] at m/z 44.
Cleavage adjacent to the hydroxyl group: Breakage of the C2-C3 or C3-C4 bond can occur. Cleavage between C3 and C4 would yield a characteristic tert-butyl cation ([C(CH₃)₃]⁺) at m/z 57.
Loss of Water: Dehydration from the molecular ion ([M-H₂O]⁺•) is a common fragmentation pathway for alcohols.
| Predicted Fragment (m/z) | Possible Structure/Origin | Ionization Technique |
| 145 | Molecular Ion [M]⁺• | EI |
| 127 | Loss of H₂O from M⁺• | EI |
| 102 | Cleavage of C1-C2 bond | EI |
| 88 | Cleavage of C4-C5 bond | EI |
| 57 | Tert-butyl cation [C(CH₃)₃]⁺ | EI |
| 44 | Iminium ion [CH₂=NH(CH₃)]⁺ | EI |
| 146 | Protonated Molecule [M+H]⁺ | ESI |
| 168 | Sodiated Adduct [M+Na]⁺ | ESI |
Electrospray Ionization (ESI): ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. mdpi.com This is particularly useful for determining the molecular weight of the compound with high accuracy. When coupled with tandem mass spectrometry (MS/MS), controlled fragmentation of the selected precursor ion (e.g., [M+H]⁺) can be induced to provide specific structural information, often corroborating data from EI-MS. nih.gov
Chromatographic Techniques for Purity Assessment and Stereoisomeric Separation
Chromatography is fundamental to assessing the chemical purity and resolving the stereoisomers of this compound. Given the compound's chirality at the C3 position and the presence of polar functional groups, techniques such as HPLC, GC-MS, and SFC are employed.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases for Enantiomer Resolution
The separation of the enantiomers of this compound is critical, as different enantiomers can exhibit distinct biological activities. mdpi.com High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a primary method for achieving this resolution. nih.govnih.gov
Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) carbamates, are highly effective for separating a wide range of chiral compounds, including amino alcohols. mdpi.commdpi.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs, leading to different retention times and thus, separation.
Several factors are optimized to achieve baseline resolution:
Chiral Stationary Phase: The choice of CSP is paramount. Columns like Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® IB (cellulose tris(3,5-dimethylphenylcarbamate)) are often screened for their efficacy. nih.govmdpi.com
Mobile Phase: The composition of the mobile phase, including the organic modifier (e.g., isopropanol, ethanol) and any acidic or basic additives, significantly influences enantioselectivity and resolution. mdpi.com
Temperature: Column temperature affects the thermodynamics of the chiral recognition process and can be adjusted to improve separation. mdpi.com
| Parameter | Typical Conditions for Chiral HPLC | Purpose |
| Stationary Phase | Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) | Provides chiral recognition environment |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid | Controls retention and enhances peak shape |
| Flow Rate | 0.5 - 1.5 mL/min | Affects analysis time and resolution |
| Column Temperature | 10 - 40 °C | Optimizes thermodynamic interactions |
| Detection | UV (at low wavelength, e.g., 210-220 nm) | Monitors elution of enantiomers |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to identify and quantify volatile impurities that may be present in a sample of this compound. ajrconline.org These impurities could originate from starting materials, side reactions, or degradation.
Due to the polar nature of the hydroxyl and amine groups, which can cause poor peak shape (tailing) and low volatility, derivatization is often necessary before GC analysis. ajrconline.org Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the -OH and -NH groups into their less polar trimethylsilyl (B98337) (-OTMS and -NTMS) ethers, improving chromatographic performance. Alternatively, specialized capillary columns with a thick stationary phase can be used to improve the peak shape of underivatized amino alcohols. nih.gov
Following separation on the GC column, the eluting components enter the mass spectrometer, where they are ionized (typically by EI) and detected. The resulting mass spectra are compared against libraries to identify the impurities. nih.gov
Supercritical Fluid Chromatography (SFC) for Chiral Separations
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed and reduced environmental impact. selvita.comresearchgate.net The technique uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. chromatographyonline.com
The low viscosity and high diffusivity of supercritical CO₂ allow for much higher flow rates than in HPLC without sacrificing resolution, leading to dramatically shorter analysis times. researchgate.netchiraltech.com For the chiral resolution of this compound, SFC would be used with the same types of polysaccharide-based CSPs as in HPLC. chromatographyonline.com Small amounts of polar organic modifiers, such as methanol (B129727) or ethanol, are added to the CO₂ mobile phase to modulate analyte retention and improve peak shape. SFC is particularly advantageous for preparative-scale separations due to the ease of removing the CO₂ from the collected fractions. selvita.com
Vibrational Spectroscopy for Functional Group Identification and Conformational Insights
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups present in a molecule and can provide insights into its conformational properties. mdpi.com These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound provides a characteristic pattern of absorption bands corresponding to the vibrations of its specific functional groups. Analysis of this spectrum allows for rapid confirmation of the compound's identity and functional group architecture. researchgate.net
Key expected absorption bands include:
O-H Stretch: A strong and broad absorption band characteristic of the alcohol hydroxyl group, typically appearing in the range of 3600-3200 cm⁻¹. The broadening is due to intermolecular hydrogen bonding.
N-H Stretch: A weak to medium, sharp absorption band for the secondary amine, typically found around 3350-3310 cm⁻¹.
C-H Stretches: Strong absorption bands below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) corresponding to the stretching vibrations of the methyl, methylene (B1212753), and methine groups. The prominent tert-butyl group will contribute significantly to this region.
N-H Bend: A medium intensity band around 1650-1550 cm⁻¹ is characteristic of the N-H bending vibration in secondary amines. aip.org
C-O Stretch: A strong band in the fingerprint region, typically between 1260-1050 cm⁻¹, corresponding to the C-O stretching vibration of the secondary alcohol.
C-N Stretch: A medium intensity band, also in the fingerprint region (1250-1020 cm⁻¹), arises from the C-N stretching vibration. aip.org
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | Secondary Alcohol | 3600 - 3200 | Strong, Broad |
| N-H Stretch | Secondary Amine | 3350 - 3310 | Weak to Medium |
| C-H Stretch | Alkyl (sp³) | 2960 - 2850 | Strong |
| N-H Bend | Secondary Amine | 1650 - 1550 | Medium |
| C-O Stretch | Secondary Alcohol | 1260 - 1050 | Strong |
| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Medium |
Raman Spectroscopy
As of the latest available data, detailed research findings, including specific data tables and in-depth analysis of the Raman spectrum for this compound, are not extensively available in publicly accessible scientific literature. Raman spectroscopy, a non-destructive chemical analysis technique, provides detailed information about a molecule's vibrational modes. For this compound, a comprehensive Raman spectroscopic analysis would be invaluable for elucidating its unique structural features.
A theoretical analysis of the compound's structure suggests that its Raman spectrum would exhibit characteristic peaks corresponding to the various functional groups present in the molecule. Key vibrational modes would include:
C-H Stretching: Vibrations from the numerous methyl (CH3) and methylene (CH2) groups would be prominent in the high-wavenumber region of the spectrum, typically between 2800 and 3000 cm⁻¹. The tertiary butyl group, in particular, would contribute a strong, characteristic signal.
O-H and N-H Stretching: The hydroxyl (-OH) and secondary amine (-NH) groups would produce distinct, though potentially broad, stretching bands. The O-H stretching is typically observed in the 3200-3600 cm⁻¹ region, while the N-H stretching of the secondary amine would appear in a similar range, around 3300-3500 cm⁻¹.
C-N and C-O Stretching: The stretching vibrations of the carbon-nitrogen and carbon-oxygen single bonds would be found in the fingerprint region of the spectrum, generally between 1000 and 1300 cm⁻¹. These peaks are crucial for confirming the core structure of the amino alcohol.
C-C Backbone Vibrations: The carbon skeleton of the pentane (B18724) chain would give rise to a series of peaks in the fingerprint region, which are highly specific to the molecule's conformation.
Bending Vibrations: A variety of bending (scissoring, wagging, twisting, rocking) vibrations for CH₂, CH₃, OH, and NH groups would populate the fingerprint region below 1500 cm⁻¹, providing a unique spectral signature for the compound.
To facilitate future research and provide a predictive framework, the following table outlines the expected Raman shifts for the primary functional groups in this compound, based on established spectroscopic principles.
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| C-H (Alkyl) | Stretching | 2850 - 3000 |
| O-H (Alcohol) | Stretching | 3200 - 3600 |
| N-H (Secondary Amine) | Stretching | 3300 - 3500 |
| C-H | Bending | 1350 - 1480 |
| C-O | Stretching | 1000 - 1260 |
| C-N | Stretching | 1020 - 1250 |
| C-C | Stretching | 800 - 1200 |
It is important to note that the precise peak positions and intensities in an experimental Raman spectrum can be influenced by factors such as the physical state of the sample (solid, liquid, or in solution), intermolecular interactions like hydrogen bonding, and the specific instrumentation used for the analysis. Therefore, empirical data from a direct Raman spectroscopic measurement of this compound is necessary for a definitive characterization.
Chemical Reactivity and Mechanistic Investigations of 4,4 Dimethyl 1 Methylamino Pentan 3 Ol
Transformations Involving the Hydroxyl Group of 4,4-Dimethyl-1-(methylamino)pentan-3-ol
The hydroxyl group is a cornerstone of reactivity in many organic molecules, participating in a wide array of transformations. For this compound, the secondary nature of the alcohol and the steric hindrance imposed by the adjacent tert-butyl group would be expected to significantly influence the kinetics and outcomes of these reactions.
Selective Oxidation and Reduction Reactions
In theory, the secondary alcohol of this compound could be oxidized to the corresponding ketone, 4,4-Dimethyl-1-(methylamino)pentan-3-one. A variety of oxidizing agents could be employed for this purpose, with the choice of reagent potentially influencing the selectivity and yield, especially given the presence of the potentially oxidizable methylamino group. Conversely, while the hydroxyl group is already in a reduced state, reactions involving its removal (deoxygenation) would fall under the category of reduction. However, no studies detailing either the oxidation or reduction of this specific alcohol have been reported.
Etherification and Esterification Reactions
Etherification and esterification are fundamental reactions of alcohols. The formation of an ether would involve the reaction of the hydroxyl group with an alkylating agent, while esterification would typically involve reaction with a carboxylic acid or its derivative. The steric bulk around the hydroxyl group in this compound would likely necessitate more forcing reaction conditions or the use of highly reactive reagents to achieve these transformations. To date, no specific examples of ether or ester derivatives of this compound have been described in the literature.
Reactions of the Methylamino Moiety in this compound
The secondary amine functionality introduces a nucleophilic and basic center into the molecule, opening up another avenue for chemical modification.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the methylamino group is expected to be nucleophilic and could readily undergo N-alkylation with alkyl halides or N-acylation with acyl chlorides or anhydrides to form the corresponding tertiary amine and amide, respectively. These reactions are standard transformations for secondary amines. However, the specific conditions and outcomes for this compound have not been documented.
Amine-Catalyzed Organic Transformations
Amino alcohols are known to be effective catalysts and ligands in a variety of organic transformations, including asymmetric synthesis. The combination of a basic nitrogen center and a potentially coordinating hydroxyl group could allow this compound to act as a catalyst, for instance, in aldol (B89426) or Michael addition reactions. Nevertheless, there are no published reports on the application of this specific compound as a catalyst.
Skeletal Rearrangements and Cyclization Reactions of the Pentane (B18724) Backbone
The linear pentane backbone of this compound, under certain conditions (e.g., strongly acidic or high-temperature), could potentially undergo skeletal rearrangements. Furthermore, the presence of two functional groups at the 1 and 3 positions could facilitate intramolecular cyclization reactions to form heterocyclic structures. Such investigations into the stability and potential for rearrangement or cyclization of this molecule are yet to be undertaken by the scientific community.
Intramolecular Cyclization Pathways
No specific studies on the intramolecular cyclization of this compound have been reported in the reviewed literature. In principle, amino alcohols can undergo cyclization to form heterocyclic compounds, such as oxazolidines, through an acid-catalyzed reaction where the hydroxyl group is protonated, leaves as water, and the nitrogen atom acts as a nucleophile. The specific substitution pattern of this compound would be expected to influence the feasibility and outcome of such a reaction, but no experimental data is available to confirm this.
Carbocation-Mediated Rearrangements
Similarly, there is no available research detailing carbocation-mediated rearrangements for this specific compound. Generally, alcohols can form carbocations upon treatment with a strong acid. lumenlearning.comlibretexts.org The stability of the resulting carbocation often dictates whether rearrangements, such as hydride or alkyl shifts, will occur to form a more stable carbocationic intermediate. lumenlearning.comlibretexts.org The structure of this compound suggests that a secondary carbocation would initially form at the carbon bearing the hydroxyl group. The potential for rearrangement to a more stable tertiary carbocation exists, but this has not been experimentally verified for this molecule.
Detailed Mechanistic Studies of Reactions Involving this compound
A comprehensive search for detailed mechanistic studies, including kinetic investigations and isotope labeling experiments, for reactions involving this compound yielded no specific results. Such studies are crucial for understanding the precise step-by-step pathway of a chemical reaction and for determining the factors that control its rate and outcome.
Kinetic Investigations to Determine Rate Laws and Activation Parameters
No kinetic studies on reactions involving this compound have been published. Therefore, no data tables of rate laws or activation parameters can be presented. Kinetic investigations are fundamental to elucidating reaction mechanisms by providing quantitative data on how reaction rates are affected by changes in reactant concentrations, temperature, and catalysts.
Isotope Labeling Studies for Reaction Pathway Elucidation
There are no reports of isotope labeling studies conducted on this compound. Isotope labeling is a powerful technique used to trace the fate of specific atoms throughout a chemical reaction, providing unambiguous evidence for proposed mechanistic pathways. The absence of such studies for this compound means that any proposed reaction mechanism would be purely theoretical.
Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for the specified sections and subsections. The methodologies mentioned in the outline, such as Density Functional Theory (DFT) and molecular dynamics simulations, are general computational chemistry techniques, but their specific application and results for this compound are not present in the provided search information.
To fulfill the user's request, specific scientific literature detailing these computational analyses on this compound would be required. Without such sources, any attempt to create the requested content would be speculative and would not meet the standard of scientific accuracy.
Computational and Theoretical Studies on 4,4 Dimethyl 1 Methylamino Pentan 3 Ol
Theoretical Prediction of Spectroscopic Parameters
Computational NMR Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), can predict NMR chemical shifts with a high degree of accuracy. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for such predictions.
A hypothetical study might employ the B3LYP functional with a 6-311++G(d,p) basis set to calculate the ¹H and ¹³C NMR chemical shifts of 4,4-Dimethyl-1-(methylamino)pentan-3-ol in a common solvent like chloroform (B151607) (CDCl₃), modeled using a polarizable continuum model (PCM). The predicted chemical shifts provide a theoretical spectrum that can be compared with experimental data to confirm the molecular structure.
Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound based on such a hypothetical computational study.
Predicted ¹H NMR Chemical Shifts
| Atom Number | Functional Group | Predicted Chemical Shift (ppm) |
| 1 | -CH₂-N | 2.65 |
| 2 | -CH₂-CH(OH) | 1.60 |
| 3 | -CH(OH)- | 3.80 |
| 5 | -C(CH₃)₃ | 0.95 |
| 6 | N-CH₃ | 2.45 |
| 7 | O-H | 2.50 (broad) |
| 8 | N-H | 1.80 (broad) |
Predicted ¹³C NMR Chemical Shifts
| Atom Number | Functional Group | Predicted Chemical Shift (ppm) |
| 1 | -CH₂-N | 55.2 |
| 2 | -CH₂-CH(OH) | 35.8 |
| 3 | -CH(OH)- | 75.1 |
| 4 | -C(CH₃)₃ | 34.0 |
| 5 | -C(CH₃)₃ | 26.3 |
| 6 | N-CH₃ | 36.5 |
Vibrational Frequency Calculations
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. Computational frequency calculations can predict the vibrational modes of a molecule, aiding in the interpretation of experimental spectra.
Using the same DFT method (B3LYP/6-311++G(d,p)), the vibrational frequencies of this compound can be calculated. These calculations yield a set of frequencies corresponding to specific molecular motions, such as stretching, bending, and torsional modes. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method.
A selection of key predicted vibrational frequencies for this compound is presented below.
Predicted Vibrational Frequencies
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| O-H Stretch | Alcohol | 3450 |
| N-H Stretch | Amine | 3350 |
| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 2870-2960 |
| C-O Stretch | Alcohol | 1050 |
| C-N Stretch | Amine | 1180 |
| O-H Bend | Alcohol | 1420 |
| N-H Bend | Amine | 1600 |
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry is instrumental in exploring potential reaction pathways and understanding the energetics of chemical transformations. For this compound, a plausible reaction to investigate would be an intramolecular cyclization to form a substituted oxazolidine, a reaction that could be catalyzed by an acid or a base.
Reaction pathway modeling for such a transformation would involve identifying the reactant, product, and any intermediates, as well as the transition states connecting them. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Characterizing the geometry and energy of the transition state is crucial for understanding the reaction mechanism and predicting its rate.
Determination of Activation Barriers for Key Transformations
The activation barrier (Ea), or activation energy, is the energy difference between the reactants and the transition state. It is a critical parameter that governs the rate of a chemical reaction. A higher activation barrier corresponds to a slower reaction.
For the hypothetical acid-catalyzed intramolecular cyclization of this compound, computational methods can be used to calculate the activation barrier. This would involve locating the transition state structure for the ring-closing step and calculating its energy relative to the protonated reactant. A plausible, computationally determined activation barrier for this transformation might be in the range of 15-25 kcal/mol.
Understanding Catalytic Mechanisms
Computational modeling can provide detailed insights into how a catalyst influences a reaction. In the context of the formation of this compound or its subsequent reactions, computational studies could elucidate the role of a catalyst, for example, in the reduction of a corresponding ketone or in a subsequent transformation of the amino alcohol.
By modeling the entire catalytic cycle, researchers can understand how the catalyst interacts with the substrate, facilitates bond breaking and formation, and is regenerated at the end of the reaction. For instance, if a chiral catalyst were used to synthesize a specific stereoisomer of this compound, computational modeling could explain the origin of the stereoselectivity by comparing the activation barriers of the pathways leading to the different stereoisomers. These calculations would reveal the key non-covalent interactions between the catalyst and the substrate in the transition state that favor the formation of one product over the other.
Derivatization Strategies and Applications of 4,4 Dimethyl 1 Methylamino Pentan 3 Ol in Advanced Synthesis
Utilization as a Chiral Building Block in Complex Molecule Synthesis
As a chiral building block, 4,4-Dimethyl-1-(methylamino)pentan-3-ol provides a foundational stereocenter from which more complex molecular architectures can be constructed. The sterically demanding 4,4-dimethylpropyl group (tert-butyl group adjacent to the stereocenter) plays a crucial role in creating a well-defined chiral environment, which is essential for inducing high levels of stereoselectivity in subsequent chemical transformations.
Development of Chiral Ligands for Asymmetric Catalysis
The most prominent application of this compound is in the synthesis of Phosphinooxazoline (PHOX) ligands. ontosight.aiwikipedia.org PHOX ligands are a privileged class of P,N-chelating ligands renowned for their effectiveness in a wide array of transition-metal-catalyzed asymmetric reactions. wikipedia.orgcambridgenetwork.co.uk The synthesis is modular, allowing for systematic tuning of the ligand's properties. wikipedia.org
The general synthesis involves two key steps:
Oxazoline (B21484) Ring Formation: The amino alcohol is reacted with a nitrile (e.g., 2-bromobenzonitrile) under acidic conditions, or via a related cyclization method, to form the corresponding oxazoline ring. The stereochemistry of the alcohol is preserved in the oxazoline ring.
Phosphine (B1218219) Introduction: The aryl halide on the newly formed phenyloxazoline is then coupled with a phosphine, typically a diarylphosphine like diphenylphosphine. This is often achieved through methods like copper-iodide-catalyzed coupling or by forming an organometallic reagent followed by reaction with a chlorophosphine. wikipedia.org
Using this compound as the starting material, the resulting PHOX ligand would feature a sterically bulky tert-butyl group on the oxazoline ring. This bulk is highly effective at creating a chiral pocket around the metal center, influencing the trajectory of incoming substrates and thereby controlling the stereochemical outcome of the reaction. cambridgenetwork.co.uk This specific ligand, known as (S)-t-Bu-PHOX (when derived from the (S)-enantiomer), is a workhorse in asymmetric catalysis.
| Amino Alcohol Precursor | Resulting PHOX Ligand Type | Key Structural Feature | Common Catalytic Applications |
|---|---|---|---|
| (S)-tert-Leucinol | (S)-t-Bu-PHOX | Sterically demanding tert-butyl group | Pd-catalyzed allylic alkylation, Ir-catalyzed hydrogenation |
| (S)-Valinol | (S)-iPr-PHOX | Isopropyl group | Heck reactions, Allylic substitution |
| (S)-Phenylalaninol | (S)-Bn-PHOX | Benzyl group | Asymmetric reduction of olefins |
This interactive table showcases how different chiral amino alcohol precursors lead to PHOX ligands with varied steric groups, influencing their application in catalysis. cambridgenetwork.co.uknih.gov
Precursor for Advanced Organic Intermediates (excluding pharmaceutical end-products)
Beyond its role in ligand synthesis, this compound and its derivatives can serve as advanced organic intermediates. The PHOX ligands synthesized from this amino alcohol are instrumental in generating other complex chiral molecules. For instance, palladium-PHOX complexes are highly efficient catalysts for enantioselective allylic alkylation reactions (Tsuji-Trost reaction), which are powerful carbon-carbon bond-forming reactions. wikipedia.org
These reactions can produce intermediates that are key components in the total synthesis of natural products. The versatility of PHOX-catalyzed transformations allows for the construction of quaternary carbon stereocenters and other challenging chiral motifs that are prevalent in complex molecular targets.
Scaffold Modifications and Bioisosteric Transformations (Focus on Chemical Synthesis)
Direct modification of the this compound scaffold allows for the fine-tuning of its properties and the creation of a diverse range of derivatives. These transformations focus on altering the reactivity, coordinating ability, and steric/electronic profile of the molecule.
Alkane and Amine Functional Group Transformations
The functional groups of this compound offer multiple handles for chemical modification.
Amine Group: The secondary methylamino group can be readily transformed. It can be acylated to form amides, alkylated to yield tertiary amines, or oxidized. These modifications can alter the nitrogen atom's Lewis basicity and its ability to coordinate to metal centers.
Alcohol Group: The secondary alcohol can be oxidized to the corresponding ketone, which provides a route to molecules with a different functional array. Alternatively, it can be converted into an ether or ester, which can serve as protecting groups or introduce new functionalities into the molecule.
These transformations are standard in organic synthesis and would allow chemists to adapt the building block for incorporation into a wider variety of target structures or to create new ligand classes beyond PHOX.
Synthesis of Analogs with Modified Steric and Electronic Properties
The modular synthesis of PHOX ligands is a prime example of creating analogs with tailored properties. wikipedia.org By starting with this compound, a diverse library of ligands can be generated by varying the phosphine component.
For example, using diarylphosphines with electron-donating groups (like methoxy) or electron-withdrawing groups (like trifluoromethyl) on the aryl rings directly impacts the electronic properties of the resulting PHOX ligand. cambridgenetwork.co.uk This electronic tuning affects the reactivity and selectivity of the metal catalyst it coordinates to. Similarly, changing the steric bulk of the phosphine (e.g., using dicyclohexylphosphine (B1630591) instead of diphenylphosphine) modifies the shape of the catalytic pocket. This ability to systematically generate analogs is crucial for optimizing a catalyst for a specific chemical transformation.
| Modification Site | Reagent/Strategy | Resulting Property Change | Purpose |
|---|---|---|---|
| Phosphine Aryl Rings | Use of P(C₆H₄-CF₃)₂ | More electron-deficient phosphine | Modify catalyst's electronic properties for enhanced reactivity |
| Phosphine Alkyl/Aryl Groups | Use of Dicyclohexylphosphine | Increased steric bulk at phosphorus | Fine-tune the shape of the catalyst's chiral pocket |
| Amine Group | Alkylation to a tertiary amine | Altered N-coordination and basicity | Develop new ligand scaffolds |
| Alcohol Group | Conversion to an ether (e.g., -OMe) | Blocks O-coordination; changes solubility | Create P,N-ligands without a hydroxyl group |
This interactive table illustrates strategies for modifying the this compound scaffold to produce analogs with different properties.
Applications in Materials Science and Industrial Catalysis
While the primary application of this compound and its PHOX derivatives is in laboratory-scale asymmetric synthesis, the principles have potential for broader applications. Chiral amino alcohols can serve as key intermediates for various pharmacophores in materials science. researchgate.net
The high efficiency and selectivity of PHOX-based catalysts make them attractive for industrial processes where the production of a single enantiomer of a high-value chemical is required. nih.gov However, the high cost of some precursors, such as the unnatural amino acid tert-leucine which leads to t-Bu-PHOX, can be a barrier to large-scale industrial application. nih.gov Research into ligands derived from less expensive chiral building blocks is ongoing to address this challenge. nih.gov The use of this compound or its derivatives as monomers in polymer synthesis or as components in advanced materials is not extensively documented in current literature, representing a potential area for future research.
Role as Precursors in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) for Thin Film Growth
No information is available in the public domain regarding the use of this compound as a precursor molecule in either CVD or ALD processes for the deposition of thin films.
Ligand Design for Metal-Organic Frameworks (MOFs) and Coordination Polymers
There is no available research that describes the application of this compound as a ligand in the synthesis of Metal-Organic Frameworks or other coordination polymers.
Q & A
Basic Research Questions
Q. How can researchers design experiments to evaluate the biological activity of 4,4-Dimethyl-1-(methylamino)pentan-3-ol?
- Methodological Answer : Begin with in vitro assays (e.g., enzyme inhibition, receptor binding) to screen for activity. Use structural analogs (e.g., halogenated or hydroxyl-substituted derivatives) to explore structure-activity relationships (SAR) . For target identification, employ spectroscopic techniques (NMR, IR) to monitor interactions with biomolecules. Validate findings using cell-based assays (e.g., cytotoxicity or apoptosis studies).
Q. What synthetic routes are recommended for preparing this compound?
- Methodological Answer : A common approach involves reductive amination of 4,4-dimethylpentan-3-one with methylamine. Use sodium cyanoborohydride (NaBH3CN) in methanol or THF under inert conditions to reduce the imine intermediate . Optimize reaction parameters (pH, temperature) to improve yield. Purify via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity by GC-MS or HPLC.
Q. How should researchers handle safety concerns during synthesis or handling?
- Methodological Answer : Follow NIOSH/CEN standards for PPE: wear chemical-resistant gloves (nitrile), P95 respirators for particulate protection, and full-body protective clothing . Use fume hoods to control vapor exposure. Store in inert, airtight containers away from oxidizing agents. Monitor waste disposal to prevent environmental contamination .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural Elucidation : Use NMR (¹H, ¹³C, DEPT) to confirm backbone and functional groups.
- Purity Assessment : Employ HPLC with UV detection or GC-MS for volatile impurities.
- Thermal Stability : Perform TGA/DSC to assess decomposition temperatures .
Advanced Research Questions
Q. How can stereochemical control be achieved during synthesis of enantiomers?
- Methodological Answer : Utilize chiral catalysts (e.g., Pd/C with chiral ligands) or enantioselective reducing agents (e.g., (R)- or (S)-BINAP). Monitor enantiomeric excess via chiral HPLC or polarimetry. For resolution, apply diastereomeric salt crystallization using tartaric acid derivatives .
Q. What strategies resolve contradictions in reported physical properties (e.g., solubility, melting point)?
- Methodological Answer : Conduct comparative studies using standardized protocols (e.g., OECD guidelines). For solubility discrepancies, use shake-flask methods with multiple solvents (water, ethanol, DMSO). Validate thermal properties via DSC and cross-reference with computational predictions (e.g., COSMO-RS) .
Q. How can X-ray crystallography clarify the compound’s molecular conformation?
- Methodological Answer : Grow single crystals via slow evaporation (ethanol/water mixtures). Collect diffraction data using Cu-Kα radiation (λ = 1.5418 Å). Refine structures with SHELX or OLEX2 , assigning anisotropic displacement parameters. Compare bond angles/planarity with related enone systems (e.g., 3-nitrophenyl analogs) .
Q. What computational methods predict metabolic stability or toxicity?
- Methodological Answer : Perform molecular docking (AutoDock Vina) to assess interactions with cytochrome P450 enzymes. Use QSAR models (e.g., TOPKAT) to predict acute toxicity. Validate with in vitro hepatocyte assays (e.g., human liver microsomes) to measure metabolic half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
